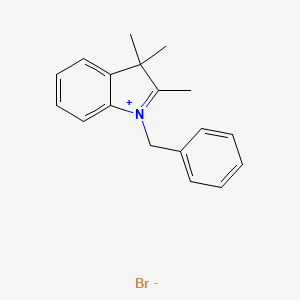

![molecular formula C13H18N2 B3047521 N-[2-(1H-indol-3-yl)ethyl]propan-2-amine CAS No. 14121-10-9](/img/structure/B3047521.png)

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine

Overview

Description

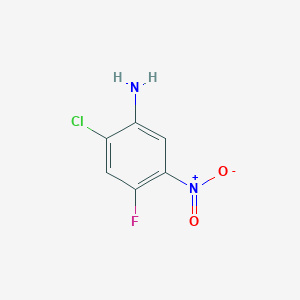

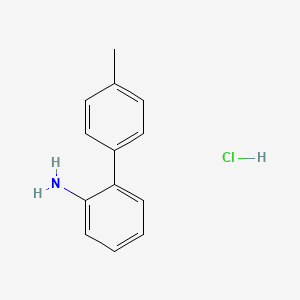

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine, also known as Ethylisopropyltryptamine (EiPT), is a chemical of the tryptamine family . It produces psychedelic and hallucinogenic effects . EiPT is closely related to the compounds diethyltryptamine (DET) and DIPT .

Synthesis Analysis

EiPT was probably first synthesized by American psychopharmacologist, Alexander Shulgin . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Molecular Structure Analysis

The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . The molecular formula is C15H22N2 . The molecular weight is 230.355 g·mol−1 .Chemical Reactions Analysis

EiPT is a tryptamine, which all belong to a larger family of compounds known as indolethyl amines . The spirocyclic intermediate was successfully isolated from a reaction .Physical and Chemical Properties Analysis

EiPT has a melting point of 71 to 73 °C (160 to 163 °F) . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications

Hydroamination Applications

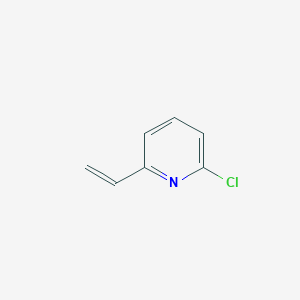

Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles, related to the structural class of N-[2-(1H-indol-3-yl)ethyl]propan-2-amine, has been studied for its potential in stereoselective synthesis. This process involves reacting secondary dialkylamines under mild conditions, leading to the formation of corresponding derivatives with high stereoselectivity and yield. Such reactions offer valuable pathways in organic synthesis for obtaining amino derivatives of indole (Sobenina et al., 2010).

Antiallergic Agent Development

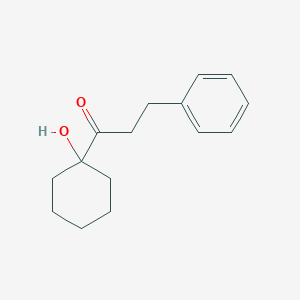

Research has explored the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which includes compounds structurally similar to this compound, for their potential as antiallergic compounds. One particular derivative in this series showed significant potency in an ovalbumin-induced histamine release assay, indicating potential applications in allergy treatment (Menciu et al., 1999).

Cholinesterase and Monoamine Oxidase Inhibition

A derivative of this compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This finding indicates its potential use in the treatment of neurodegenerative diseases like Alzheimer's, where modulation of these enzymes is crucial (Bautista-Aguilera et al., 2014).

Neuropeptide Y Y5 Receptor Antagonism

Compounds from the same structural class as this compound have demonstrated binding affinity to the human neuropeptide Y Y5 receptor. This receptor is implicated in the regulation of food intake and energy balance, making these compounds potential candidates for obesity treatment (McNally et al., 2000).

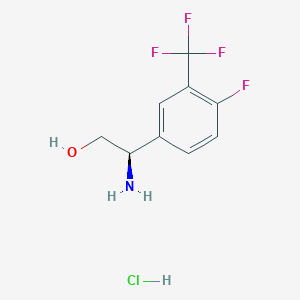

Synthesis of Amines

Efficient synthesis methods for (R)-1-(1H-indol-3-yl) propan-2-amines, closely related to this compound, have been developed. Such synthetic routes are crucial for producing optically pure compounds, which have significant implications in pharmaceutical research (Peng et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCRVKNKLPEDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275484 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-10-9 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)

![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)